molecular formula C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2<br>C28H46O4 B102396 Diisodecyl phthalate CAS No. 19269-67-1

Diisodecyl phthalate

Cat. No.: B102396
CAS No.: 19269-67-1
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Description

Diisodecyl phthalate, also known as bis(8-methylnonyl) benzene-1,2-dicarboxylate, is a commonly used plasticizer. It is primarily utilized in the production of plastic and plastic coatings to enhance flexibility. This compound is derived from the esterification of phthalic acid and isomeric decyl alcohols . This compound is found in various products, including furnishings, cookware, pharmaceutical pills, and food wrappers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl phthalate is synthesized through the esterification of phthalic anhydride with isodecyl alcohol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the oligomerization of propylene and butenes to form hydrocarbons with 8 to 15 carbon atoms. These hydrocarbons are then distilled to obtain nonene, which undergoes oxonation to form isodecanal. The isodecanal is hydrogenated and distilled to produce monohydric alcohols, primarily C10, which are then esterified with phthalic anhydride .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl phthalate, being an ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Acids or bases under controlled temperature conditions.

Major Products Formed:

    Hydrolysis: Phthalic acid and isodecyl alcohol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Alcohols and acids.

Comparison with Similar Compounds

Uniqueness of Diisodecyl Phthalate: this compound is unique due to its specific chemical structure, which provides a balance between flexibility and durability in plastic products. Its toxicokinetic properties and potential endocrine-disrupting effects also distinguish it from other similar compounds .

Properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
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InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
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Molecular Formula

C28H46O4, Array
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DSSTOX Substance ID

DTXSID50274032
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Molecular Weight

446.7 g/mol
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Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
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Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
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Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
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Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
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Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
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Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
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Color/Form

Clear liquid

CAS No.

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A standard 1-liter esterification system was charged with 111 g of phthalic anhydride, 284 g of isodecyl alcohol and 0.5 g of catalyst ATC-II. The system was heated to reflux and the temperature was maintained at 210° C. at reduced pressure. At the end of 1.25 hours the water of reaction was collected and the acid number of the residue was measured to be 0.03 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 100 torr. Adjusting the temperature to 150° C., hydrolysis of the catalyst and removal of remaining alcohol was accomplished by steam distillation using 40 ml water during 35 minutes at 150° C. and 100 torr. After drying for 15 minutes at these conditions the cloudy crude product was cooled to 90° C. and filtered through a No. 1 Whatman paper to yield a clear residue product diisodecyl phthalate (DIDP) (nD25 =1.4850) having an acid number of 0.04 mg KOH/g and a color of 15 APHA.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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